molecular formula C11H18O3 B044907 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)- CAS No. 109466-74-2

3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-

Cat. No. B044907
M. Wt: 198.26 g/mol
InChI Key: ZTXGCGOIEHBZMQ-OJHBQYHASA-N
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Description

The chemical compound appears to be a complex organic molecule, potentially involved in various synthetic and analytical chemistry applications. The specific name suggests a cyclohexyl structure with multiple functional groups, including a hydroxyl group, a methoxy group, and a methylacrylaldehyde moiety, indicating its utility in organic synthesis.

Synthesis Analysis

The synthesis of complex cyclohexyl derivatives often involves multi-step organic reactions. Techniques such as [4 + 2] cycloaddition, as demonstrated by Kozmin, He, and Rawal (2003) in their synthesis of cyclohexenone derivatives, might be relevant. This approach involves the use of reactive dienes in Diels-Alder reactions to construct the cyclohexyl core, followed by functional group transformations to introduce the specific substituents (Kozmin, He, & Rawal, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. Studies by Doreswamy et al. (2009) and Kavitha et al. (2006) on similar cyclohexyl derivatives provide insights into the crystalline structure, showcasing how hydrogen bonding and molecular conformation contribute to the stability and properties of these molecules (Doreswamy et al., 2009); (Kavitha et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of optically active enol ethers through stereoselective reactions with aldehydes, proving its utility in creating stereochemically complex structures (Jephcote et al., 1989).
  • It's involved in the synthesis of long-chain polypropionates, indicating its role in the creation of complex organic compounds with potential applications in various fields (Ancerewicz & Vogel, 1996).
  • Utilized in the thermal addition reactions to create derivatives with unique odorous properties, showing its potential in the fragrance industry (Matsubara et al., 1974).

Molecular Studies and Applications

  • In molecular studies, it's used for photoinduced electron transfer, aiding in the synthesis of galactopyranosides, demonstrating its significance in complex organic synthesis (Cossy et al., 1995).
  • It has a role in chiral construction of beta-lactams, indicating its importance in stereoselective synthesis and potential pharmaceutical applications (Barbaro et al., 1999).
  • The compound is used in alternative procedures for synthesizing complex organic structures, showcasing its versatility in organic chemistry (Banerjee et al., 2013).

Structural and Catalytic Uses

  • It's involved in studies of molecular structure, particularly in the synthesis of cyclohexanols, highlighting its utility in detailed structural analysis (Minyaev et al., 2015).
  • This compound also finds applications in the synthesis of phenoxy ring-substituted compounds and their copolymerization, indicating its potential in materials science and polymer chemistry (Whelpley et al., 2022).

Advanced Chemistry and Pharmaceutical Applications

  • It is employed in the enantioselective synthesis of important compounds such as (−)-isopulegol hydrate, demonstrating its role in the creation of pharmacologically significant substances (Hong et al., 2006).
  • The compound aids in green chemistry education, as seen in the synthesis of 3-(methoxycarbonyl)coumarin, showing its application in environmentally friendly chemical practices (Verdía et al., 2017).

Environmental and Atmospheric Chemistry

  • It's significant in studies of atmospheric chemistry, particularly in the gas phase reaction with ozone, demonstrating its relevance in understanding environmental chemistry (Grosjean & Grosjean, 1997).

properties

IUPAC Name

(E)-3-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-8(7-12)5-9-3-4-10(13)11(6-9)14-2/h5,7,9-11,13H,3-4,6H2,1-2H3/b8-5+/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXGCGOIEHBZMQ-OJHBQYHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CCC(C(C1)OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@@H]1CC[C@H]([C@@H](C1)OC)O)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-

CAS RN

109466-74-2
Record name 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109466742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1R-[1α(E),3α,4β]]-3-(4-Hydroxy-3-methoxycyclohexyl)-2-methyl-2-propenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-((1R,3R,4R)-4-HYDROXY-3-METHOXYCYCLOHEXYL)-2-METHYLACRYLALDEHYDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3TG17VNO3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Reactant of Route 2
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Reactant of Route 3
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Reactant of Route 4
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Reactant of Route 5
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Reactant of Route 6
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-

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